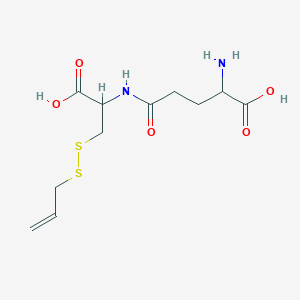

L-gamma-Glutamyl-S-allylthio-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-gamma-Glutamyl-S-allylthio-L-cysteine: is a dipeptide compound that consists of L-glutamic acid and L-cysteine linked by a gamma-glutamyl bond. This compound is known for its presence in various biological systems and its potential health benefits. It is particularly noted for its role in the metabolism of glutathione, a crucial antioxidant in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-gamma-Glutamyl-S-allylthio-L-cysteine typically involves the coupling of L-glutamic acid and L-cysteine through a peptide bond formation. This process can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

L-gamma-Glutamyl-S-allylthio-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers and various substituted derivatives of the original compound .

Applications De Recherche Scientifique

L-gamma-Glutamyl-S-allylthio-L-cysteine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Biology: It plays a role in the study of glutathione metabolism and its effects on cellular health.

Medicine: The compound is investigated for its potential antioxidant properties and its role in mitigating oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of L-gamma-Glutamyl-S-allylthio-L-cysteine involves its participation in the gamma-glutamyl cycle, which is crucial for the synthesis and metabolism of glutathione. The compound acts as a substrate for gamma-glutamyl transpeptidase, an enzyme that catalyzes the transfer of the gamma-glutamyl group to various acceptor molecules. This process is essential for maintaining cellular redox balance and protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-glutamylcysteine: A precursor to glutathione, similar in structure but lacks the allylthio group.

Glutathione: A tripeptide consisting of gamma-glutamylcysteine and glycine, known for its potent antioxidant properties.

S-allyl cysteine: A derivative of cysteine with an allyl group, known for its health benefits, particularly in cardiovascular health.

Uniqueness

L-gamma-Glutamyl-S-allylthio-L-cysteine is unique due to the presence of the allylthio group, which may confer additional biological activities and health benefits compared to its analogs. This structural feature distinguishes it from other gamma-glutamyl peptides and enhances its potential as a therapeutic agent .

Propriétés

IUPAC Name |

2-amino-5-[[1-carboxy-2-(prop-2-enyldisulfanyl)ethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S2/c1-2-5-19-20-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEHWEWRSAXLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | L-gamma-Glutamyl-S-allylthio-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 149 °C |

Source

|

| Record name | L-gamma-Glutamyl-S-allylthio-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)

![2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2870043.png)

![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)

![7-(2-fluorophenyl)-4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-1,4-thiazepane](/img/structure/B2870054.png)